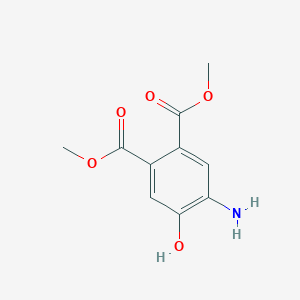

Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJCECXZCQJLSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1C(=O)OC)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate typically involves the esterification of 4-amino-5-hydroxyphthalic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its dimethyl ester . Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, including:

- Esterification : The compound is synthesized through the esterification of 4-amino-5-hydroxyphthalic acid with methanol under acidic conditions. This reaction is essential for producing the dimethyl ester form, which is more reactive and versatile in subsequent reactions.

- Michael Additions : The compound can act as a Michael acceptor in conjugate addition reactions, facilitating the formation of complex organic molecules .

Biological Applications

Biochemical Probes

In biological research, this compound is utilized as a biochemical probe. It can interact with specific enzymes and proteins, allowing researchers to study enzyme kinetics and mechanisms. For instance:

- Enzyme Activity Studies : The compound can act as a substrate or inhibitor in enzyme assays, helping to elucidate the role of enzymes in metabolic pathways .

Industrial Applications

Dyes and Pigments

This compound finds applications in the production of dyes and pigments due to its chromophoric properties. Its derivatives are used to synthesize various colorants that are applied in textiles, plastics, and inks.

Case Studies

- Synthesis of Bioactive Compounds

- Antioxidant Studies

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Intermediate in Organic Synthesis | Used in esterification and Michael addition reactions |

| Biology | Biochemical Probes | Acts as a substrate or inhibitor in enzyme activity studies |

| Industry | Dyes and Pigments | Utilized in the production of colorants for textiles and plastics |

| Research | Synthesis of Bioactive Compounds | Precursor for hydantoins with anti-cancer properties |

| Research | Antioxidant Studies | Derivatives tested for free radical scavenging abilities |

Mechanism of Action

The mechanism of action of Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate involves its interaction with specific molecular targets. For instance, in biochemical assays, it may act as a substrate for certain enzymes, leading to the formation of detectable products. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

(a) Dimethyl Phthalate (DMP; Dimethyl Benzene-1,2-Dicarboxylate)

- Structure: Lacks amino and hydroxyl groups.

- Properties : Widely used as a plasticizer; lower polarity due to the absence of polar substituents.

- Reactivity : Undergoes hydrolysis and esterification reactions but lacks sites for nucleophilic substitution or hydrogen bonding .

(b) Dimethyl 5-Hydroxy-3-Methoxybenzene-1,2-Dicarboxylate

- Structure : Contains hydroxyl and methoxy (-OCH₃) groups at positions 5 and 3.

- Properties : Enhanced solubility in polar solvents compared to DMP; methoxy groups increase steric hindrance.

- Safety: Limited toxicity data, but hydroxyl groups may contribute to irritation risks .

(c) Dimethyl 8-Fluoro-5,11-Dimethyl-4-Oxo-... Dicarboxylate (Compound 5c)

- Structure : Fluorine and methyl substituents on a polycyclic skeleton.

- Properties : High melting point (233–234°C) due to crystallinity; fluorine enhances metabolic stability.

- Synthesis : Prepared via cycloaddition reactions using dimethyl acetylenedicarboxylate .

Cyclic and Bridged Derivatives

(a) Dimethyl Cyclobutane-1,2-Dicarboxylate

- Structure : Cyclobutane ring fused with ester groups.

- Properties : Boiling point 225°C; density 1.177 g/cm³. Cyclobutane ring strain increases reactivity in photochemical reactions .

- Applications : Intermediate in synthesizing strained bicyclic compounds .

(b) Dimethyl (1S,2S)-Cyclohexane-1,2-Dicarboxylate

- Structure : Cyclohexane backbone with ester groups.

- Properties : Colorless liquid; soluble in organic solvents. Stereochemistry influences chiral applications .

(c) Dimethyl 4-Cyclohexene-1,2-Dicarboxylate

- Structure : Cyclohexene ring with conjugated double bond.

- Properties : Melting point 119°C; used in photochemical [2+2] cycloadditions to form bicyclic derivatives .

Substituent Effects on Physical and Chemical Properties

| Compound | Substituents | Melting Point (°C) | Solubility | Key Reactivity |

|---|---|---|---|---|

| Dimethyl Phthalate (DMP) | None | 5–40 (liquid) | Insoluble in water | Ester hydrolysis, plasticizer |

| Dimethyl 5-Hydroxy-3-Methoxy | -OH, -OCH₃ | N/A | Polar solvents | Nucleophilic substitution |

| Dimethyl 4-Amino-5-Hydroxy (Target) | -NH₂, -OH | *Inferred: 200–250 | Polar solvents | Hydrogen bonding, bioactivity |

| Compound 5c (Fluoro/Methyl) | -F, -CH₃ | 233–234 | Organic solvents | Metabolic stability, crystallinity |

Biological Activity

Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate, also known as DMABDC, is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amino Group : Contributes to its biological activity.

- Hydroxy Group : Increases solubility and potential interactions with biological targets.

- Dicarboxylate Moiety : Enhances chelation properties and interaction with metal ions.

1. Antimicrobial Activity

Research has shown that DMABDC exhibits significant antimicrobial properties. In a study evaluating various derivatives of nitro-containing ligands, DMABDC was found to possess notable antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC for DMABDC against Staphylococcus aureus was reported at 39 µg/mL, indicating its potential as an effective antibacterial agent .

2. Anticancer Activity

DMABDC has also been investigated for its anticancer effects. A series of experiments demonstrated that it can inhibit the proliferation of cancer cell lines.

- Cell Viability Assays : The MTT assay revealed that DMABDC reduces the viability of breast cancer cells in a dose-dependent manner. The IC50 values indicated a stronger activity compared to some conventional chemotherapeutics like cisplatin .

The proposed mechanism for the biological activity of DMABDC involves:

- DNA Binding : Similar to cisplatin, DMABDC appears to bind to DNA, disrupting replication and protein synthesis.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Several studies have highlighted the biological efficacy of DMABDC:

- Study on Antibacterial Activity :

- Anticancer Research :

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Test Organism/Cell Line | IC50/MIC Values | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 39 µg/mL | Effective against gram-positive bacteria |

| Anticancer | Breast cancer cell lines | Varies (specific data not provided) | Induces apoptosis similar to cisplatin |

| Mechanism | DNA binding | - | Disruption of replication observed |

Q & A

Q. What experimental designs address contradictory biological activity data across cell lines?

Q. How can researchers differentiate between polymorphic forms of this compound?

- Methodological Answer : Employ X-ray diffraction (single-crystal XRD) and DSC to identify polymorphs. Pair with solid-state NMR and Raman spectroscopy to correlate structural features with stability .

Q. What protocols mitigate oxidation of the hydroxyl group during long-term storage?

- Methodological Answer : Store under inert gas (N₂/Ar) with antioxidants (e.g., BHT) in amber vials. Conduct accelerated aging studies (40°C/75% RH) and monitor oxidation via HPLC-UV or O₂ sensors .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.